1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

CAS No.: 120729-98-8

Cat. No.: VC17067778

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120729-98-8 |

|---|---|

| Molecular Formula | C12H16N2O2S |

| Molecular Weight | 252.33 g/mol |

| IUPAC Name | N,N,1,3-tetramethylindole-5-sulfonamide |

| Standard InChI | InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3 |

| Standard InChI Key | QBZHGDVNLAQFGN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C |

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

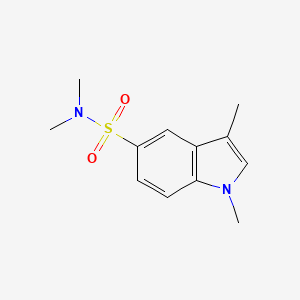

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- belongs to the class of sulfonamide-containing indole derivatives. Its molecular formula is , with a molecular weight of 252.36 g/mol . The structure comprises a 1H-indole scaffold substituted at the 5-position with a sulfonamide group, where both the nitrogen atoms of the sulfonamide and the indole ring are methylated (Figure 1).

Key structural features:

-

A planar indole ring system with methyl groups at the 1- and 3-positions.

-

A sulfonamide (-SON(CH)) moiety at the 5-position, contributing to hydrogen-bonding capabilities.

-

Hydrophobic methyl groups that enhance membrane permeability .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.36 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | |

| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) | – |

The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and lipid environments, a desirable trait for drug candidates.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves:

-

Indole functionalization: Introduction of the sulfonamide group via electrophilic substitution at the 5-position of the indole ring.

-

Methylation: Sequential methylation of the indole nitrogen (N1) and sulfonamide nitrogen atoms using methylating agents such as methyl iodide.

Reaction conditions require precise control of temperature (50–80°C) and pH (neutral to mildly basic) to prevent over-methylation or decomposition.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): NMR spectra confirm methyl group integration (δ 2.8–3.2 ppm for N-CH) and indole proton environments.

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 252.36, consistent with the molecular formula .

-

X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous sulfonamide-indole derivatives exhibit coplanar geometry between the indole and sulfonamide groups, optimizing enzyme binding .

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- acts as a competitive inhibitor of carbonic anhydrase (CA) isoforms, enzymes critical for pH regulation and CO hydration. Kinetic studies on related indole sulfonamides reveal:

-

Binding affinity: Sub-nanomolar inhibition constants () for CA-II and CA-IX isoforms, attributed to interactions with the enzyme’s zinc-coordinated active site .

-

Selectivity: Methylation at the sulfonamide nitrogen reduces polarity, enhancing selectivity for membrane-bound isoforms like CA-IX over cytosolic CA-II .

Mechanistic insights:

-

The sulfonamide group coordinates with the zinc ion in the CA active site.

-

Hydrophobic interactions between the indole ring and enzyme pockets stabilize the complex .

Toxicological Profile

Acute Toxicity

| Parameter | Value | Source |

|---|---|---|

| LDLo (Intraperitoneal, mouse) | 1,000 mg/kg | |

| Observed Effects | Lethality without specific symptom reporting |

The high intraperitoneal LDLo suggests low acute toxicity, though further studies are needed to assess chronic exposure risks .

Applications in Drug Development

Ophthalmic Agents

CA inhibitors are cornerstone therapies for glaucoma. This compound’s isoform selectivity could reduce side effects (e.g., metabolic acidosis) compared to non-selective inhibitors like acetazolamide .

Anticonvulsant Candidates

CA modulation influences neuronal excitability. Preclinical models of epilepsy show reduced seizure frequency with CA inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume